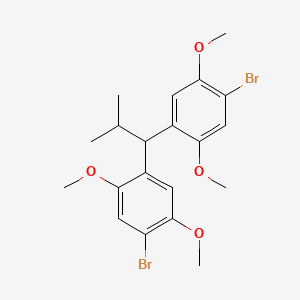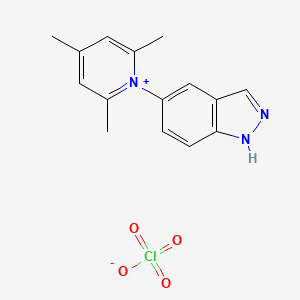
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridine
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The pyridinium part can be introduced through a nucleophilic substitution reaction involving 2,4,6-trimethylpyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of transition metal catalysts to facilitate the cyclization and substitution reactions .
化学反应分析
Types of Reactions
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized forms of the indazole ring, while substitution reactions could introduce different functional groups onto the pyridinium ring.
科学研究应用
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or photonic properties
作用机制
The mechanism of action of 1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially modulating their activity. The pyridinium moiety can influence the compound’s electronic properties, affecting its interaction with biological molecules .
相似化合物的比较
Similar Compounds
1-Phenyl-1H-indazole: Shares the indazole core but lacks the pyridinium moiety.
2,4,6-Trimethylpyridine: Contains the pyridine ring with similar methyl substitutions but lacks the indazole core.
Uniqueness
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to the combination of the indazole and pyridinium structures, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
90018-32-9 |
|---|---|
分子式 |
C15H16ClN3O4 |
分子量 |
337.76 g/mol |
IUPAC 名称 |
5-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate |
InChI |
InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-4-5-15-13(8-14)9-16-17-15;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
FTHQVNBULMSCIW-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)NN=C3)C.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


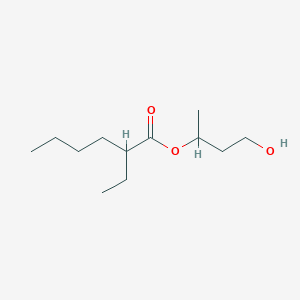
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
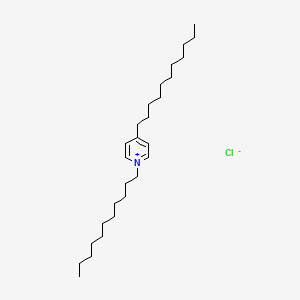
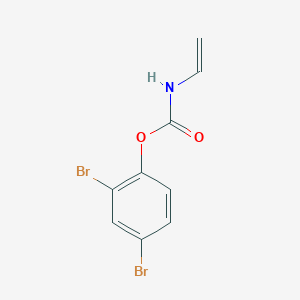
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
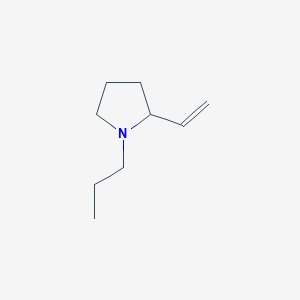
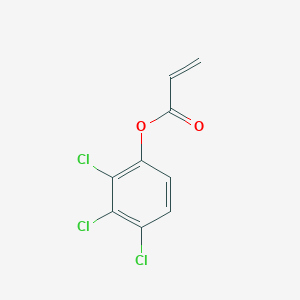
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)
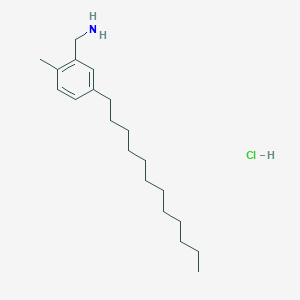
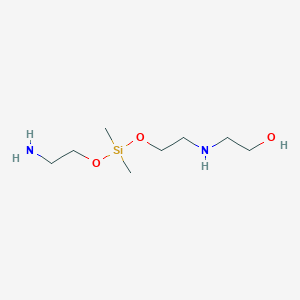
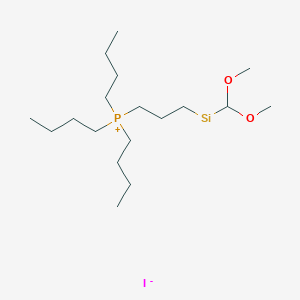
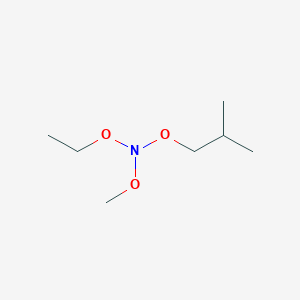
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
